molecular formula C34H34O3 B14218787 1,1'-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene CAS No. 823175-26-4

1,1'-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene

Katalognummer: B14218787
CAS-Nummer: 823175-26-4
Molekulargewicht: 490.6 g/mol
InChI-Schlüssel: NVWOVMLZAISCAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene is an organic compound with a complex structure that includes multiple aromatic rings and ether linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene typically involves the reaction of 4-methoxyphenyl derivatives with appropriate reagents to form the desired ether linkages. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce different functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

1,1’-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,1’-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-[Oxybis(methylene)]bis(4-methoxybenzene): A compound with a similar structure but different functional groups.

    Benzene, 1,1’-oxybis[4-methyl-]: Another related compound with variations in the substituents on the aromatic rings.

Uniqueness

1,1’-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene is unique due to its specific arrangement of aromatic rings and ether linkages, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

823175-26-4

Molekularformel

C34H34O3

Molekulargewicht

490.6 g/mol

IUPAC-Name

1-methoxy-4-[4-[4-(4-methoxyphenyl)-4-phenylbut-3-enoxy]-1-phenylbut-1-enyl]benzene

InChI

InChI=1S/C34H34O3/c1-35-31-21-17-29(18-22-31)33(27-11-5-3-6-12-27)15-9-25-37-26-10-16-34(28-13-7-4-8-14-28)30-19-23-32(36-2)24-20-30/h3-8,11-24H,9-10,25-26H2,1-2H3

InChI-Schlüssel

NVWOVMLZAISCAY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=CCCOCCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.